molecular formula C26H21ClN4O2 B2886347 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1189479-47-7

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No. B2886347
CAS RN: 1189479-47-7
M. Wt: 456.93
InChI Key: QEYRLQQESHTHEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis process .


Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. These could include its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Some bioactive benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential applications. These compounds show good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity and ligand-protein interactions with Cyclooxygenase 1 (COX1) have been explored, indicating potential for diverse applications in photovoltaic cells and biochemical research (Mary et al., 2020).

Antimicrobial Activities

The synthesis of novel acetamide derivatives, including those with indole and pyrimidine backbones, has shown promising antibacterial and antifungal activities. These studies highlight the compound's potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-Inflammatory Activities

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, demonstrating the potential for medicinal applications in treating inflammation (Tozkoparan et al., 1999).

Corrosion Inhibitors

Long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives have been synthesized and evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies, highlighting their potential application in protecting materials against corrosion (Yıldırım & Cetin, 2008).

Antioxidant Activities

The synthesis of certain acetamide derivatives has been explored for their antioxidant properties. Some of these compounds have shown significant antioxidant activity, suggesting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how it interacts with biological systems. This could include its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or modifications to its structure to enhance its properties .

properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-17-11-12-22-19(13-17)24-25(26(33)30(16-28-24)14-18-7-3-2-4-8-18)31(22)15-23(32)29-21-10-6-5-9-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYRLQQESHTHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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